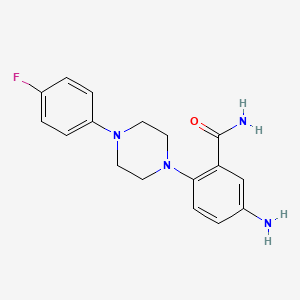

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-fluorophenyl group and an amino group attached to a benzamide moiety. The presence of these functional groups makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution with 4-Fluorophenyl Group: The protected piperazine can then be reacted with 2-bromoethyldiphenylsulfonium triflate under basic conditions to introduce the 4-fluorophenyl group.

Attachment of the Benzamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the benzamide moiety.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring and the fluorophenyl group allows it to bind to specific sites on the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a piperazine derivative with a fluorophenyl group and has been studied for its inhibitory effects on human equilibrative nucleoside transporters.

5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methoxyphenyl)pyrimidine-5-carboxamide: Another piperazine derivative with potential biological activities.

Uniqueness

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the amino group, fluorophenyl group, and benzamide moiety makes it a versatile compound for various applications in scientific research.

Biological Activity

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C13H15F1N4O

- Molecular Weight : 248.29 g/mol

- CAS Number : 1156070-90-4

Antimalarial Activity

Recent studies have indicated that derivatives of benzamide compounds, including those with a piperazine moiety, exhibit potent antimalarial activity against Plasmodium falciparum. The compound's IC50 values suggest effective inhibition of parasite growth with minimal cytotoxicity. For instance, related compounds have shown IC50 values as low as 0.269 µM with selectivity indices exceeding 400, indicating a promising therapeutic window for malaria treatment .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1 | 0.269 | 460 |

| Related Compound 2 | 0.413 | 316.9 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib .

| Cell Line | IC50 (µM) | Comparison to Olaparib |

|---|---|---|

| Breast Cancer Cells | TBD | Comparable (57.3 µM) |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the cell. For instance, inhibition of PARP1 activity has been noted, which is crucial for DNA repair mechanisms in cancer cells . This mechanism may contribute to its effectiveness in both antimalarial and anticancer contexts.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies suggest that the presence of the fluorophenyl group significantly contributes to the compound's potency against Plasmodium falciparum and cancer cell lines.

Case Studies

- Antimalarial Efficacy : A study involving various derivatives showed that modifications in the piperazine ring improved antiplasmodial activity while maintaining low cytotoxicity levels .

- Anticancer Studies : Research on breast cancer cells revealed that compounds similar to this compound effectively inhibited PARP1, leading to reduced cell viability in a dose-dependent manner .

Properties

Molecular Formula |

C17H19FN4O |

|---|---|

Molecular Weight |

314.36 g/mol |

IUPAC Name |

5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzamide |

InChI |

InChI=1S/C17H19FN4O/c18-12-1-4-14(5-2-12)21-7-9-22(10-8-21)16-6-3-13(19)11-15(16)17(20)23/h1-6,11H,7-10,19H2,(H2,20,23) |

InChI Key |

UYORTAMEJZWXMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.